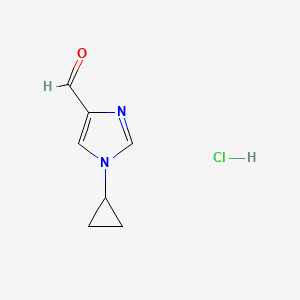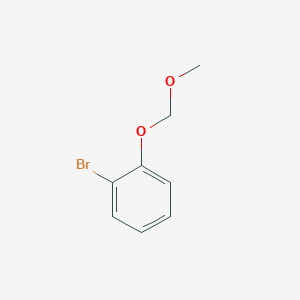![molecular formula C13H19Br3ClNO4 B2590081 1-[Bis(2-hydroxyethyl)amino]-3-(2,4,6-tribromophenoxy)propan-2-OL hydrochloride CAS No. 1217175-78-4](/img/structure/B2590081.png)
1-[Bis(2-hydroxyethyl)amino]-3-(2,4,6-tribromophenoxy)propan-2-OL hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Bis(2-hydroxyethyl)amino]-3-(2,4,6-tribromophenoxy)propan-2-OL hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes both hydrophilic and hydrophobic components, making it versatile in different chemical environments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Bis(2-hydroxyethyl)amino]-3-(2,4,6-tribromophenoxy)propan-2-OL hydrochloride typically involves multiple steps:
Formation of the Amino Alcohol: The initial step involves the reaction of 2-hydroxyethylamine with propylene oxide to form 1-[Bis(2-hydroxyethyl)amino]propan-2-OL.
Bromination: The next step is the bromination of phenol to obtain 2,4,6-tribromophenol.
Ether Formation: The final step involves the reaction of 1-[Bis(2-hydroxyethyl)amino]propan-2-OL with 2,4,6-tribromophenol under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[Bis(2-hydroxyethyl)amino]-3-(2,4,6-tribromophenoxy)propan-2-OL hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove bromine atoms, forming less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-[Bis(2-hydroxyethyl)amino]-3-(2,4,6-tribromophenoxy)propan-2-OL hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as an additive in formulations requiring specific chemical properties.
Wirkmechanismus
The mechanism by which 1-[Bis(2-hydroxyethyl)amino]-3-(2,4,6-tribromophenoxy)propan-2-OL hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[Bis(2-hydroxyethyl)amino]-2-propanol: Lacks the tribromophenoxy group, making it less hydrophobic.
2,4,6-Tribromophenol: Contains the tribromophenoxy group but lacks the amino alcohol component.
Uniqueness
1-[Bis(2-hydroxyethyl)amino]-3-(2,4,6-tribromophenoxy)propan-2-OL hydrochloride is unique due to its combination of hydrophilic and hydrophobic components, allowing it to interact with a wide range of molecular targets and participate in diverse chemical reactions. This versatility makes it valuable in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
1-[bis(2-hydroxyethyl)amino]-3-(2,4,6-tribromophenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Br3NO4.ClH/c14-9-5-11(15)13(12(16)6-9)21-8-10(20)7-17(1-3-18)2-4-19;/h5-6,10,18-20H,1-4,7-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJIBLKPSZBUFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OCC(CN(CCO)CCO)O)Br)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Br3ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
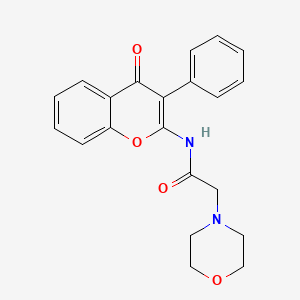
![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide](/img/structure/B2589999.png)

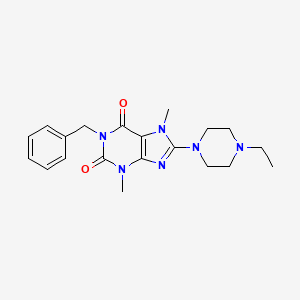
![(2,6-Dioxaspiro[4.5]decan-7-yl)methanamine hydrochloride](/img/structure/B2590003.png)
![2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2590006.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol dihydrochloride](/img/structure/B2590008.png)
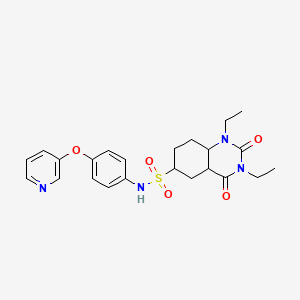
![(E)-butyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2590010.png)
![N-cyclohexyl-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2590012.png)
